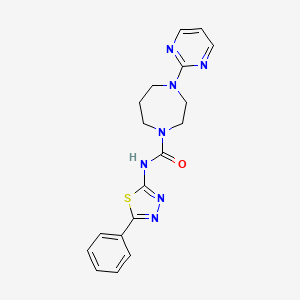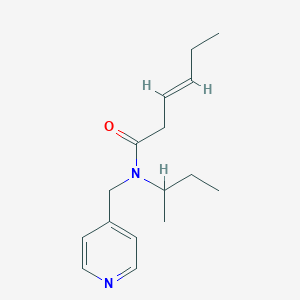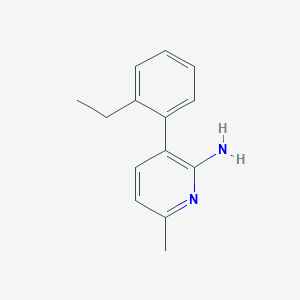![molecular formula C16H22N2O4 B4260821 (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid](/img/structure/B4260821.png)
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid
Übersicht
Beschreibung
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid, also known as Oxaliplatin, is a platinum-containing chemotherapy drug used to treat various types of cancer, including colorectal cancer. The chemical structure of Oxaliplatin contains a platinum atom, which is responsible for its anticancer activity.
Wirkmechanismus
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid works by binding to DNA and forming crosslinks, which prevent the cancer cells from dividing and multiplying. This leads to the death of cancer cells and the reduction of tumor size. (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid is also believed to activate the immune system, making it more effective in fighting cancer.
Biochemical and Physiological Effects:
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid can cause various side effects, including nausea, vomiting, diarrhea, fatigue, and neuropathy. Neuropathy is a common side effect of (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid, which can cause numbness, tingling, and pain in the hands and feet. This side effect is often dose-limiting and can affect the quality of life of cancer patients.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and can be synthesized in large quantities. However, (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid can be toxic to normal cells, making it challenging to study its effects on specific cell types.
Zukünftige Richtungen
For the study of (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid include investigating its potential use in combination with other drugs and immunotherapy, developing new formulations, and studying resistance mechanisms.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid has been extensively studied for its anticancer activity. It has been shown to be effective in the treatment of various types of cancer, including colorectal cancer, ovarian cancer, and pancreatic cancer. (2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid is often used in combination with other chemotherapy drugs to increase its effectiveness. It has also been studied for its potential use in combination with immunotherapy.
Eigenschaften
IUPAC Name |
(2S)-2-[3-(oxazinan-2-yl)propanoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(8-10-18-9-4-5-11-22-18)17-14(16(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQGOBKIGUUDK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)CCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)


![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)
![N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4260769.png)

![ethyl 3-(2-methylbenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4260781.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4260793.png)
![1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B4260811.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B4260812.png)
![N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4260817.png)
![N'-cyclopentyl-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]succinamide](/img/structure/B4260834.png)
![(3S)-1-({1-[1-(2-methyl-4-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B4260838.png)